1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro-
Description
1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro- (CAS: 886761-61-1) is a substituted dihydronaphthalene derivative featuring a bromine atom at the 6-position and a nitrile group at the 1-position of the naphthalene ring. The partial saturation of the 3,4-positions reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic naphthalene derivatives. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its bromine substituent serves as a reactive handle for cross-coupling reactions .
Properties
IUPAC Name |
6-bromo-3,4-dihydronaphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXBVISDHXFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253961 | |
| Record name | 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140377-97-5 | |
| Record name | 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140377-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro- (CAS No. 140377-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro- features a naphthalene ring system with a bromine substituent and a nitrile functional group. Its molecular formula is C11H8BrN, and it has a molecular weight of approximately 232.09 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 1-naphthalenecarbonitrile derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with halogen substitutions, including bromine, demonstrated enhanced antibacterial effects compared to their non-halogenated counterparts.
Anticancer Activity
The anticancer potential of 1-naphthalenecarbonitrile has been investigated in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .
Table 1: Summary of Biological Activities
The biological activity of 1-naphthalenecarbonitrile is attributed to its ability to interact with specific molecular targets within cells. The nitrile group is known to facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity to enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Studies suggest that the compound inhibits key enzymes involved in metabolic pathways, leading to altered cellular metabolism in cancer cells.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxic effects against tumor cells .
Case Studies
Several case studies have documented the efficacy of 1-naphthalenecarbonitrile in preclinical settings:
- Case Study 1 : A study on mice bearing tumor xenografts demonstrated that administration of 1-naphthalenecarbonitrile significantly reduced tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues .
- Case Study 2 : In a pharmacokinetic study, the compound was shown to have favorable absorption characteristics when administered orally. Bioavailability studies indicated that it reached peak plasma concentrations within 2 hours post-administration .
Comparison with Similar Compounds
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile (2i)
The shift in substituent position significantly impacts molecular geometry and electronic distribution.
6-(Benzyloxy)-3,4-dihydronaphthalene-2-carbonitrile (2e)
Here, the bromine is replaced by a benzyloxy group at the 6-position. The electron-donating benzyloxy group increases electron density at the aromatic ring, contrasting with the electron-withdrawing bromine in the target compound. This difference influences solubility and reactivity in nucleophilic substitutions .
Substituent-Driven Comparisons
Bromine vs. Methoxy Substituents
- However, bromine’s leaving-group capability makes the target compound more reactive in cross-coupling reactions .
- 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile : Bromine’s electronegativity reduces electron density at the aromatic ring, favoring electrophilic substitutions at meta/para positions.
Hydroxy and Acyl Derivatives
- This derivative’s higher molecular weight (339.43 g/mol) and logP (6.5) suggest greater lipophilicity compared to the brominated compound (estimated logP ~3.5) .
Physicochemical Property Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties |
|---|---|---|---|---|
| 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile | C₁₁H₈BrN | ~234.1 (estimated) | Br (6), CN (1) | High reactivity in cross-coupling |
| 3,4-Dihydro-1-naphthalenecarbonitrile | C₁₁H₉N | 155.20 | CN (1) | Baseline aromatic/nitrile properties |
| 6-Methoxy-3,4-dihydro-1-naphthalenecarbonitrile | C₁₂H₁₁NO | 193.22 | OCH₃ (6), CN (1) | Enhanced solubility in polar solvents |
| 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile | C₁₁H₈BrN | ~234.1 | Br (6), CN (2) | Altered steric and electronic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
